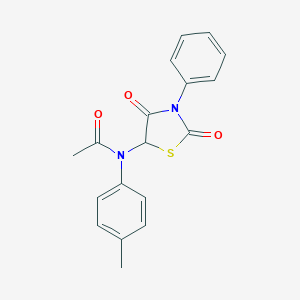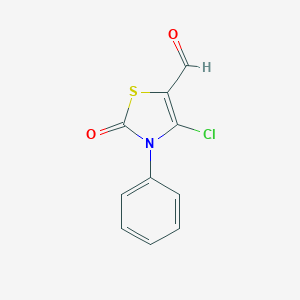
4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, thiazoles, and selenazoles, showcases significant chemical and biological properties. These derivatives are synthesized using various methods, including the use of metallic derivatives of imidazole and phosphorus halides. The chemical properties of these compounds are highlighted by modification reactions of the phosphorylated azole ring and recyclization reactions. These compounds exhibit a range of biological activities, such as insecticidal and anti-hypertensive effects, due to their structural components (Abdurakhmanova et al., 2018).
Synthesis and Properties of Novel Substituted Thiazolidinones
Research into the synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provides insights into the reaction of chloral with substituted anilines and subsequent treatment with thioglycolic acid. This synthetic route reveals various intermediates and products, offering insights into the conformation and properties of these compounds, which are essential for understanding their potential applications in medicinal chemistry (Issac & Tierney, 1996).
Antioxidant Evaluation of Isoxazolone Derivatives
The study of isoxazolone derivatives, including their synthesis via a three-component reaction and antioxidant evaluation, highlights their significant medicinal properties. These compounds serve as intermediates for synthesizing various heterocycles, demonstrating the versatility and potential applications of 4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde in developing novel therapeutic agents (Laroum et al., 2019).
Chemistry of 4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones
Exploring the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones as a privileged scaffold in the synthesis of heterocycles highlights their value as building blocks. This review covers the preparation, reactivity, and application of these compounds in synthesizing various classes of heterocyclic compounds and dyes, underlining the broad applicability of the chemical structure related to 4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde (Gomaa & Ali, 2020).
Mecanismo De Acción
The mechanism of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. They have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Direcciones Futuras
Propiedades
IUPAC Name |
4-chloro-2-oxo-3-phenyl-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2S/c11-9-8(6-13)15-10(14)12(9)7-4-2-1-3-5-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVFSKBKWKCAIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=O)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-oxo-3-phenyl-2,3-dihydro-1,3-thiazole-5-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

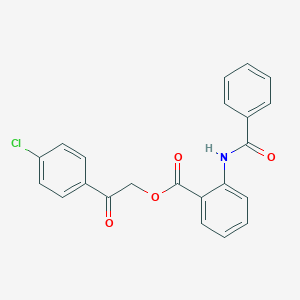
![1',3',3'-trimethyl-5'-nitro-spiro(3H-benzo[f]chromene-3,2'-indoline)](/img/structure/B420465.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzamide](/img/structure/B420466.png)
![Methyl 4-[({[2,2,2-trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B420467.png)

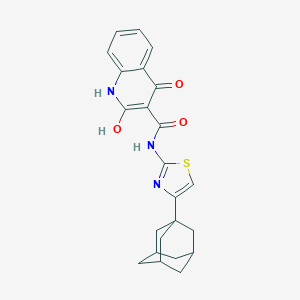
![5-(4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid](/img/structure/B420471.png)
![4-methoxybenzaldehyde {4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B420472.png)
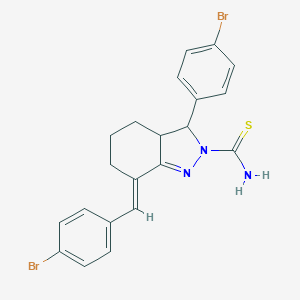

![Methyl 2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B420480.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propionamide](/img/structure/B420481.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B420483.png)
